N-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-yl}-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide
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Overview
Description
N-{1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-5-[(2-CHLOROPHENOXY)METHYL]-2-FURAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-5-[(2-CHLOROPHENOXY)METHYL]-2-FURAMIDE typically involves the reaction of 4-chloro-3,5-dimethylpyrazole with a suitable methylating agent to form the intermediate compound. This intermediate is then reacted with 2-chlorophenoxyacetic acid under specific conditions to yield the final product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-5-[(2-CHLOROPHENOXY)METHYL]-2-FURAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and phenoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethylated products.
Scientific Research Applications
N-{1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-5-[(2-CHLOROPHENOXY)METHYL]-2-FURAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability.
Mechanism of Action
The mechanism of action of N-{1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-5-[(2-CHLOROPHENOXY)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Known for its energetic properties and potential as a melt-castable explosive.
Hydrazine-coupled pyrazole derivatives: Exhibits potent antileishmanial and antimalarial activities.
Uniqueness
N-{1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-5-[(2-CHLOROPHENOXY)METHYL]-2-FURAMIDE stands out due to its unique combination of structural features, which confer specific biological activities and potential applications in various fields. Its dual pyrazole moiety and chlorophenoxy group make it a versatile compound for further chemical modifications and functional studies.
Properties
Molecular Formula |
C21H19Cl2N5O3 |
---|---|
Molecular Weight |
460.3 g/mol |
IUPAC Name |
N-[1-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]pyrazol-4-yl]-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H19Cl2N5O3/c1-13-20(23)14(2)28(26-13)12-27-10-15(9-24-27)25-21(29)19-8-7-16(31-19)11-30-18-6-4-3-5-17(18)22/h3-10H,11-12H2,1-2H3,(H,25,29) |
InChI Key |
MYPONUALEXHWOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CN2C=C(C=N2)NC(=O)C3=CC=C(O3)COC4=CC=CC=C4Cl)C)Cl |
Origin of Product |
United States |
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